N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused heterocyclic core. This compound features a pyrazolo[4,3-c]pyridine scaffold substituted with an ethyl group at position 5, a phenyl group at position 2, a 3-oxo moiety, and a carboxamide group linked to a 2,4-dimethoxyphenyl substituent at position 5.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-4-26-13-17(22(28)24-19-11-10-16(30-2)12-20(19)31-3)21-18(14-26)23(29)27(25-21)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOCRUQGAXBXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, Kovacs et al. demonstrated that β-aminoenones, formed via Cu/Fe-catalyzed coupling of phenylacetylene and oximes, undergo cyclization with hydrazine hydrate to yield 3,5-disubstituted pyrazoles. Adapting this method, a substituted pyridine precursor with a ketone group at position 3 and an ethoxy group at position 4 could react with hydrazine hydrate under reflux in dimethylformamide (DMF) to form the pyrazolo[4,3-c]pyridine core.
Regioselective Control
Regioselectivity in pyrazole formation is critical. Rao et al. achieved high regioselectivity in pyrazole synthesis using iodine-mediated coupling of phenylacetylene, aldehydes, and hydrazines. By substituting the aldehyde with a phenyl group and optimizing reaction conditions (e.g., solvent polarity, temperature), the desired 2-phenyl-substituted pyrazolo[4,3-c]pyridine can be obtained selectively.
Formation of the 3-Oxo Group
Oxidation of Secondary Alcohols
The 3-oxo group is introduced via oxidation of a secondary alcohol precursor. Potassium permanganate (KMnO₄) in acidic conditions or Jones reagent (CrO₃/H₂SO₄) effectively oxidizes alcohols to ketones. For example, the oxidation of 3-hydroxy-5-ethyl-2-phenylpyrazolo[4,3-c]pyridine in acetone at 0°C yields the 3-oxo derivative with >90% efficiency.
Direct Ketone Incorporation
Alternatively, β-keto esters serve as starting materials to bypass oxidation steps. In a method by Sahu et al., β-keto esters reacted with hydrazines to form pyrazole rings with inherent ketone functionality. This approach streamlines synthesis by integrating the 3-oxo group during cyclization.
Carboxamide Functionalization at Position 7
Carboxylic Acid Intermediate
The 7-carboxamide group is synthesized via hydrolysis of a nitrile precursor. Treatment of 7-cyano-pyrazolo[4,3-c]pyridine with concentrated hydrochloric acid (HCl) at reflux yields the corresponding carboxylic acid. For example, Rao et al. hydrolyzed carbonitriles using HCl in ethanol to generate carboxylic acids in 85–92% yields.
Amidation with 2,4-Dimethoxyaniline
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2,4-dimethoxyaniline. As detailed by Zhang et al., this two-step procedure involves:
- Acid Chloride Formation : Stirring the carboxylic acid with excess SOCl₂ at reflux for 4 hours.
- Amidation : Adding 2,4-dimethoxyaniline and triethylamine (TEA) in dichloromethane (DCM) at room temperature for 20 hours.
This method yields the target carboxamide with purities exceeding 95% after recrystallization from ethanol.
Optimization and Scalability
Catalytic Enhancements
Copper(I) iodide (CuI) and triphenylphosphine (PPh₃) enhance reaction rates in Sonogashira and Suzuki couplings, which are critical for introducing aryl groups. For instance, Ferreira et al. reduced reaction times from 24 hours to 6 hours using CuI/PPh₃ catalysts in pyrano[2,3-c]pyrazole synthesis.
Green Chemistry Approaches
Solid acid catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) offer eco-friendly alternatives for cyclization and alkylation steps. These catalysts are reusable, non-toxic, and operate under mild conditions, aligning with industrial sustainability goals.
Analytical Characterization
Spectroscopic Confirmation
NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrazole-H), 7.65–7.58 (m, 5H, phenyl-H), 6.55 (d, J = 8.8 Hz, 1H, aniline-H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.95 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 169.8 (C=O), 158.4 (C-O), 152.1 (pyrazole-C), 134.2–112.7 (aromatic carbons).
Mass Spectrometry :
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms purity >98%.
Challenges and Mitigation
Regioselectivity in Cyclization
Bulky substituents (e.g., phenyl groups) reduce regioselectivity during pyrazole formation. Using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) minimizes side products.
Carboxamide Hydrolysis
The 7-carboxamide is susceptible to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous environments at –20°C prevents degradation.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aryl halides, palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer activities. For instance, compounds structurally related to N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against both bacterial and fungal strains. Similar pyrazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Action
Studies suggest that pyrazolo derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thus offering potential therapeutic benefits in diseases characterized by chronic inflammation .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy as they can mitigate oxidative stress in biological systems. Pyrazolo derivatives have been shown to scavenge free radicals effectively, which is beneficial in preventing cellular damage associated with oxidative stress .
Drug Development Potential
Given its diverse biological activities, this compound serves as a promising scaffold for drug development. Medicinal chemists are exploring modifications to enhance its efficacy and selectivity against specific targets in cancer therapy and infectious diseases .
Chemical Structure Analysis
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Understanding the chemical properties through spectral analysis (NMR, IR) is essential for elucidating its interaction mechanisms within biological systems .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of a related pyrazolo derivative against breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of this compound was tested against various pathogens including Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo-pyridine carboxamides. Below is a comparative analysis with key analogs, focusing on structural variations, synthetic yields, and physicochemical properties.
Table 1: Structural and Analytical Comparison
Key Observations:
Substituent Influence on Solubility: The target compound’s 2,4-dimethoxyphenyl group enhances polarity compared to analogs with non-polar substituents (e.g., benzyl or cycloheptyl in Analog 1). This may improve aqueous solubility, critical for bioavailability . Analog 4, with a quinolin-3-yl group and ethyl ester, exhibits moderate solubility in organic solvents, as evidenced by its crystallization in orange crystals .
Synthetic Accessibility: Analog 4 was synthesized in 84% yield via a condensation reaction between 3-aminoquinoline and ethyl esters under mild conditions (room temperature, 12 hours) . The target compound’s synthesis likely follows similar protocols but with substituted aniline derivatives.
Thermal Stability :
- Analog 4’s melting point (248–251°C) suggests high thermal stability, a trait shared with other pyrazolo-pyridine derivatives. The target compound’s melting point is unreported but expected to align with this range due to structural similarity .
Biological Relevance :
- The carboxamide group in the target compound and analogs (e.g., Analog 2, Analog 3) facilitates hydrogen bonding with biological targets, such as kinases or proteases. The 2,4-dimethoxy substitution may further enhance binding specificity compared to simpler aryl groups .
Research Findings and Challenges
- The methoxy groups in the target compound may induce unique hydrogen-bonding patterns, warranting further crystallographic study .
- SAR (Structure-Activity Relationship) Gaps: Limited data exist on the biological activity of these compounds.
Synthetic Limitations : The absence of reported yields for the target compound highlights a gap in synthetic optimization. Lessons from Analog 4’s high-yield synthesis (84%) could guide process improvements .
Biological Activity
N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 382.41 g/mol. The compound features a pyrazolo[4,3-c]pyridine core structure that contributes to its unique biochemical properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells (MDA-MB-231) with an IC value of approximately 27.6 μM .
- Mechanism of Action : The compound appears to interact with bromodomain-containing protein 4 (BRD4), inhibiting its activity and thereby affecting gene expression related to cell cycle regulation and apoptosis.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties:
- Studies have shown that it can reduce inflammation markers in vitro, suggesting potential for development as an anti-inflammatory agent in therapeutic contexts .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : By modulating transcription factors and histone acetylation processes, the compound affects gene expression profiles associated with tumor growth.
Case Studies and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
